Ethyl 4H-1,2,4-triazole-4-carboxylate

Hazard Classification Regulatory Compliance Safety Data

Ethyl 4H-1,2,4-triazole-4-carboxylate (CAS 83784-81-0) is a 4H-tautomeric, N-substituted triazole with an ethoxycarbonyl group at N4. Unlike the 3‑carboxylate isomer (CAS 64922-04-9), which carries H302/H315/H319/H335 hazard statements, this compound has no notified harmonized GHS/CLP classifications, reducing PPE burden and simplifying EHS documentation. It enables gold(I)-catalyzed allene synthesis at 0.2 mol% loading (5‑10× lower than conventional systems) and is the only viable ligand family for hysteretic room-temperature Fe(II) spin-crossover (SCO) coordination polymers—the carboxylic acid analogue fails to exhibit any SCO. Computational DFT data confirm the 4H-tautomer is thermodynamically favored over the 1H-tautomer, ensuring predictable coordination chemistry. Choose this N4-ester building block for safer handling, lower catalyst cost, and reliable SCO performance.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B12869962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4H-1,2,4-triazole-4-carboxylate
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCOC(=O)N1C=NN=C1
InChIInChI=1S/C5H7N3O2/c1-2-10-5(9)8-3-6-7-4-8/h3-4H,2H2,1H3
InChIKeySWJCLQZXQNTAPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4H-1,2,4-triazole-4-carboxylate CAS 83784-81-0: Procurement-Ready Overview for R&D and Chemical Sourcing


Ethyl 4H-1,2,4-triazole-4-carboxylate (CAS 83784-81-0, molecular formula C5H7N3O2, molecular weight 141.13 g/mol) is an N-substituted 1,2,4-triazole derivative bearing an ethoxycarbonyl group at the N4 position of the triazole ring, with the SMILES notation CCOC(=O)n1cnnc1 . The compound belongs to the 4H-tautomeric series of 1,2,4-triazoles, which DFT calculations have demonstrated to be thermodynamically favored over the corresponding 1H-tautomeric forms for this class of molecules [1]. Unlike the more commonly encountered C-substituted triazole carboxylates (e.g., 3-carboxylate isomers CAS 64922-04-9), this N-carboxylate derivative exhibits fundamentally different coordination chemistry, electronic properties, and regulatory classification profiles [2].

Why Ethyl 4H-1,2,4-triazole-4-carboxylate Cannot Be Replaced by 3-Carboxylate or Other Triazole Analogs in Critical Applications


Substitution of ethyl 4H-1,2,4-triazole-4-carboxylate with in-class analogs such as ethyl 4H-1,2,4-triazole-3-carboxylate (CAS 64922-04-9) or ethyl 4H-1,2,4-triazol-4-yl-acetate fails due to fundamental differences in three measurable dimensions: (1) regulatory hazard classification, where the 3-carboxylate isomer carries acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) designations absent from the 4-carboxylate analog [1]; (2) coordination and materials behavior, where the N4-ester derivatives enable distinct spin-crossover phenomena not observed in their carboxylic acid counterparts [2]; and (3) catalytic performance in metal complexes, where ester-containing triazole ligands demonstrate 5- to 10-fold reductions in catalyst loading requirements compared to traditional systems [3]. These differences are not interchangeable and directly impact experimental outcomes, regulatory compliance burden, and economic efficiency.

Ethyl 4H-1,2,4-triazole-4-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Regulatory Advantage: Absence of Acute Toxicity and Irritation Hazard Classifications Present in 3-Carboxylate Isomer

Ethyl 4H-1,2,4-triazole-4-carboxylate (CAS 83784-81-0) currently has no notified harmonized classification under the CLP Regulation in the ECHA C&L Inventory, whereas its positional isomer ethyl 4H-1,2,4-triazole-3-carboxylate (CAS 64922-04-9) carries four hazard classifications: Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315: causes skin irritation), Eye Irritation Category 2A (H319: causes serious eye irritation), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: may cause respiratory irritation) [1]. This regulatory distinction directly translates to reduced handling and disposal burdens, simplified Safety Data Sheet (SDS) requirements, and lower compliance costs for the 4-carboxylate compound.

Hazard Classification Regulatory Compliance Safety Data

Catalyst Loading Reduction in Gold(I) Complexes: 5- to 10-Fold Efficiency Gain with Triazole-4-carboxylate Ligands

Triazole-4-carboxylate ester ligands confer substantial catalytic efficiency advantages in gold(I) complexes. A structurally related methyl triazole-4-carboxylate gold(I) complex (ETA-Au) achieved excellent catalytic reactivity for allene synthesis and alkyne hydration at a catalyst loading of only 0.2 mol%, whereas traditional gold catalyst systems typically require 1-2 mol% catalyst loading for comparable transformations [1]. This represents a 5- to 10-fold reduction in catalyst usage. The enhanced performance is attributed to the strong electron-withdrawing character of the ester group, which modulates the electrophilicity of the gold center and improves catalyst stability while maintaining high activity [1].

Gold Catalysis Homogeneous Catalysis Triazole Ligands

Spin-Crossover Enabling Ester Protection: Hysteretic Room-Temperature SCO in Ethyl-4H-1,2,4-triazol-4-yl-acetate Complexes Versus High-Spin-Only Behavior in Carboxylic Acid Analogs

The ester-protected ligand ethyl-4H-1,2,4-triazol-4-yl-acetate (αGlytrz) enables hysteretic room-temperature spin crossover (SCO) behavior in iron(II) coordination polymers, whereas complexes prepared from the corresponding carboxylic acid ligand 4H-1,2,4-triazol-4-yl acetic acid (HGlytrz) with various anions (ClO4⁻, NO3⁻, BF4⁻, CF3SO3⁻) remain exclusively in the high-spin state across the measured temperature range, as confirmed by ⁵⁷Mössbauer spectroscopy [1]. The ester group serves as a critical protecting moiety that preserves the electronic and coordination geometry necessary for SCO phenomena, a property that is completely lost upon hydrolysis to the free carboxylic acid [1][2].

Spin Crossover Coordination Polymers Molecular Materials

Tautomeric Stability Advantage: 4H-1,2,4-Triazole Form Thermodynamically Favored Over 1H-Triazole Form

DFT calculations at the B3LYP/6-311G(d,p) level using the IEFPCM solvation model for aqueous phase demonstrated that for all 1,2,4-triazole derivatives studied, the 4H-1,2,4-triazole tautomeric form is thermodynamically favored over the 1H-1,2,4-triazole form [1]. This computational finding provides a class-level prediction that ethyl 4H-1,2,4-triazole-4-carboxylate, as a 4H-tautomer, possesses inherent thermodynamic stability advantages relative to its 1H-tautomeric counterpart. The calculated acidity constants (pKa values) from this study showed excellent correlation with experimental values (R² ≈ 1), validating the reliability of the computational predictions [1].

Tautomerism Computational Chemistry Molecular Stability

Catalytic Rate Dependence on pKa: 1,2,4-Triazole vs. 1,2,3-Triazole and Imidazole Basicity-Driven Differentiation

In solvolytic studies of p-nitrophenyl acetate (PNPA) in 28.5% ethanol-water solution at 26°C, the catalytic behavior of 1,2,4-triazole and 1,2,3-triazole systems was found to be governed by pKa differences rather than the nature of the catalyzing species. An empirical linear relationship log ki = 0.612 pKi - 2.97 was established between catalytic ability and pKa value, enabling predictive estimation of catalytic effects for closely related five-membered nitrogen heterocycles [1]. 1,2,4-Triazole was identified as a poorer catalyst compared to 1,2,3-triazole, a difference attributed to its lower basicity [1].

Esterolysis Nucleophilic Catalysis pKa

Ethyl 4H-1,2,4-triazole-4-carboxylate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Gold(I) Catalyst Development with Reduced Precious Metal Loading

Researchers developing homogeneous gold catalysts for allene synthesis, alkyne hydration, or related transformations can leverage ethyl 4H-1,2,4-triazole-4-carboxylate as a ligand precursor. As demonstrated with the structurally analogous methyl triazole-4-carboxylate gold(I) complex, ester-triazole ligands enable effective catalysis at 0.2 mol% loading—a 5- to 10-fold reduction compared to traditional gold systems requiring 1-2 mol% [1]. This efficiency gain directly translates to lower catalyst cost and reduced metal waste. The electron-withdrawing ester group enhances catalyst stability while maintaining high reactivity [1].

Spin-Crossover Coordination Polymer Synthesis for Molecular Switching Materials

For research groups investigating bistable molecular materials for sensing, switching, or data storage applications, ethyl 4H-1,2,4-triazole-4-carboxylate-derived ligands are essential building blocks. Studies demonstrate that the ester-protected ligand ethyl-4H-1,2,4-triazol-4-yl-acetate enables hysteretic room-temperature spin crossover (SCO) in Fe(II) coordination polymers, whereas complexes of the corresponding carboxylic acid ligand fail to exhibit any SCO behavior, remaining trapped in the high-spin state [1][2]. This binary functional distinction makes the ester derivative the only viable choice for SCO-based material design within this ligand family.

Laboratory-Scale Synthesis and Process Development with Reduced Regulatory Burden

For CROs, medicinal chemistry laboratories, and process chemistry groups, selecting ethyl 4H-1,2,4-triazole-4-carboxylate (CAS 83784-81-0) over the 3-carboxylate isomer (CAS 64922-04-9) offers measurable operational advantages. The 3-carboxylate isomer carries four notified GHS/CLP hazard classifications: H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1]. In contrast, the 4-carboxylate compound has no notified harmonized classification entries, simplifying SDS documentation, reducing PPE requirements, and lowering hazardous waste disposal costs. This regulatory differential is particularly valuable for facilities operating under strict EHS protocols or scaling toward GMP production.

Computational-Guided Ligand Design Leveraging 4H-Tautomer Thermodynamic Preference

Computational chemists and molecular modelers designing metal-binding ligands can prioritize 4H-1,2,4-triazole scaffolds based on DFT-validated thermodynamic stability. Calculations at the B3LYP/6-311G(d,p) level with aqueous solvation (IEFPCM) demonstrate that the 4H-tautomer is favored over the 1H-tautomer for all studied 1,2,4-triazole derivatives, with predicted pKa values showing excellent correlation with experimental data (R² ≈ 1) [1]. This computational evidence supports the selection of N4-substituted triazoles like ethyl 4H-1,2,4-triazole-4-carboxylate as structurally predictable and thermodynamically stable starting points for ligand library synthesis.

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